
Sodium2-oxo-2-(oxolan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium2-oxo-2-(oxolan-3-yl)acetate is a chemical compound with the molecular formula C6H7NaO4 and a molecular weight of 166.1072 g/mol . This compound is characterized by the presence of a sodium ion, an oxo group, and an oxolan ring, making it a unique entity in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of Sodium2-oxo-2-(oxolan-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of oxolan-3-yl acetic acid with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
- The resulting product is cooled, filtered, and purified through recrystallization or other suitable purification techniques.
Oxolan-3-yl acetic acid: is dissolved in a suitable solvent such as ethanol or water.
Sodium hydroxide: is added to the solution, and the mixture is stirred at room temperature.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for yield optimization and cost-effectiveness .
Analyse Des Réactions Chimiques
Sodium2-oxo-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxo group is replaced by other functional groups such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity .
Applications De Recherche Scientifique
Sodium2-oxo-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Sodium2-oxo-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The oxo group and the oxolan ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparaison Avec Des Composés Similaires
Sodium2-oxo-2-(oxolan-3-yl)acetate can be compared with other similar compounds such as:
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate: This compound has a similar structure but includes fluorine atoms, which can significantly alter its chemical properties and reactivity.
Oxolan-3-yl 2-hydroxyacetate: This compound features a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7NaO4 |
|---|---|
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
sodium;2-oxo-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8O4.Na/c7-5(6(8)9)4-1-2-10-3-4;/h4H,1-3H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
XCZSGFQBINUJGS-UHFFFAOYSA-M |
SMILES canonique |
C1COCC1C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)

![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)

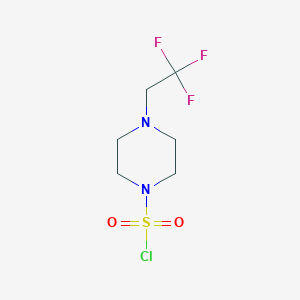

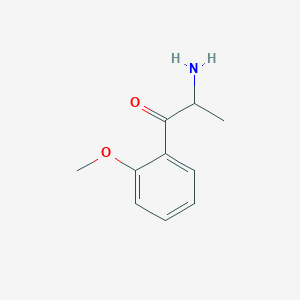
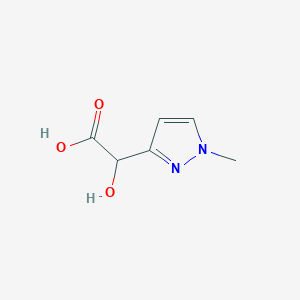


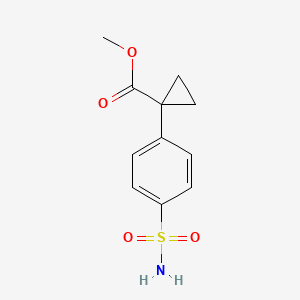

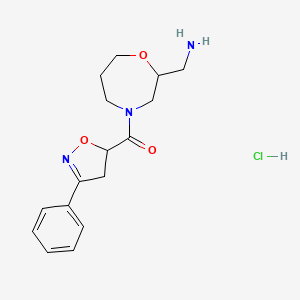
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
